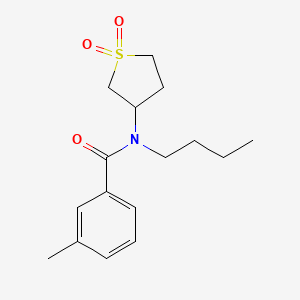

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds, which can provide insight into the potential characteristics and reactivity of the compound . The first paper discusses N-tert-butyl-N-methyl-2-methoxybenzamide and its derivatives, which are used in directed metalation syntheses . The second paper describes the synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . These studies suggest that the compound of interest may also be amenable to similar synthetic strategies and functionalization reactions.

Synthesis Analysis

The synthesis of related compounds involves the use of directed metalation and subsequent reactions with electrophiles to introduce substituents at specific positions on the benzamide ring . For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes metalation followed by reaction with methyl iodide to yield a methylated product . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide by choosing appropriate starting materials and directing groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as NMR, IR, and GC-MS, as well as X-ray crystallography . These techniques allow for the determination of the molecular framework, functional groups, and stereochemistry. The presence of a bidentate directing group, as seen in the second paper, indicates that the compound may have specific sites that are predisposed to undergo certain chemical reactions, such as C–H bond functionalization .

Chemical Reactions Analysis

The chemical reactivity of benzamides is influenced by the substituents on the amide nitrogen and the benzene ring. Directed metalation is a key reaction for these compounds, enabling the introduction of various functional groups into the aromatic system . The presence of a bidentate directing group, as mentioned in the second paper, can facilitate metal-catalyzed C–H bond functionalization, which is a powerful tool for constructing complex molecules . These reactions are often used in the synthesis of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide are not directly reported, related compounds can provide some expectations. The physical properties such as melting point, solubility, and stability can be inferred from similar benzamide derivatives. Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can also be anticipated based on the functional groups present in the molecule. The spectroscopic characterization methods described in the second paper are essential for confirming the identity and purity of the synthesized compounds .

Applications De Recherche Scientifique

Estrogenic Activity of Parabens

Research indicates that certain alkyl hydroxy benzoate preservatives, known as parabens, possess weak estrogenic activity. This discovery underscores the importance of reassessing the safety of these chemicals, particularly butylparaben, in various commercial products due to their potential endocrine-disrupting effects (Routledge et al., 1998).

Cancer Imaging with PET

A study on 18F-ISO-1, a cellular proliferation marker, demonstrated its utility in PET imaging for assessing tumor proliferation. This research highlights the compound's potential for evaluating solid tumors' proliferative status, contributing to improved cancer diagnostics (Dehdashti et al., 2013).

Green Chemistry Applications

The use of ionic liquids, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]), for synthesizing 2-phenylthiazoles from α-tosyloxyketones and thiobenzamide at ambient temperatures represents a 'green' alternative to traditional solvents. This method emphasizes the role of ionic liquids in promoting environmentally friendly chemical synthesis processes (Hou et al., 2006).

Sigma-2 Receptor Probes

Research on sigma-2 receptors, which are implicated in cancer and neurodegenerative diseases, led to the development of novel benzamide analogues, including [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide. These compounds are valuable tools for studying sigma-2 receptor biology in vitro, contributing to our understanding of their role in disease (Xu et al., 2005).

Environmental and Biological Monitoring

The development of fluorescent probes for discriminating thiophenols over aliphatic thiols in environmental and biological samples highlights the ongoing need for sensitive and selective detection methods. These probes facilitate the monitoring of toxic benzenethiols and biologically active thiols, crucial for chemical, biological, and environmental sciences (Wang et al., 2012).

Propriétés

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKWLFJNEJWQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)